2-Amino-3-(benzyloxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl-L-threonine is a non-proteinogenic amino acid derivative of threonine. It has gained significant attention due to its potential therapeutic and industrial applications. Threonine itself is an essential amino acid that plays a crucial role in protein synthesis and immune function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-L-threonine typically involves the protection of the hydroxyl group of threonine with a benzyl group. One common method includes the reaction of L-threonine with thionyl chloride to form L-threonine methyl ester hydrochloride. This intermediate is then reacted with benzyl chloroformate under basic conditions to produce O-Benzyl-L-threonine .
Industrial Production Methods
Industrial production methods for O-Benzyl-L-threonine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
O-Benzyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzyl group can be removed through hydrogenolysis.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for hydrogenolysis.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of L-threonine after benzyl group removal.
Substitution: Formation of various threonine derivatives depending on the substituent introduced.
Scientific Research Applications
O-Benzyl-L-threonine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of O-Benzyl-L-threonine involves its incorporation into peptides and proteins, where it can influence their structure and function. The benzyl group provides steric hindrance and hydrophobic interactions, which can affect the folding and stability of proteins. Additionally, it can act as a precursor for the synthesis of other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
O-Phospho-L-threonine: A phosphorylated derivative of threonine.
N-Boc-O-benzyl-L-threonine: A protected form of O-Benzyl-L-threonine used in peptide synthesis.
O-tert-Butyl-L-threonine: Another protected form of threonine used in organic synthesis
Uniqueness
O-Benzyl-L-threonine is unique due to its benzyl protection, which provides specific steric and hydrophobic properties that are useful in peptide synthesis and as a chiral auxiliary. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Biological Activity
2-Amino-3-(benzyloxy)butanoic acid is an amino acid derivative that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology. This compound features a unique structure characterized by a butanoic acid backbone and a benzyloxy substituent, which may influence its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NO3. It exists in various stereoisomeric forms, notably (2S,3S) and (2R,3R), which can exhibit different biological activities and chemical properties. The presence of the benzyloxy group is significant as it may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological research.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been studied for its potential role in modulating neurotransmitter systems, particularly glutamate receptors. Glutamate is a crucial neurotransmitter involved in synaptic transmission and plasticity, and its dysregulation is associated with various neurological disorders.
Modulation of Glutamate Receptors
Preliminary studies suggest that this compound may act as a modulator of glutamate receptors, influencing synaptic activity and plasticity. This modulation could have implications for treating conditions such as Alzheimer's disease and autism spectrum disorders, where glutamate signaling is often disrupted .
Synthesis and Derivatives
Various synthetic methods have been reported for producing this compound. The ability to create derivatives and analogs may lead to compounds with enhanced biological activities or improved pharmacokinetic properties. For instance, modifications to the benzyloxy group or the amino acid backbone could yield compounds with distinct receptor interactions .
Comparative Analysis of Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Amino-4-(benzyloxy)butanoic acid | Similar backbone but different position of substituent | Potentially different receptor interactions |
3-Amino-4-(benzyloxy)butanoic acid | Benzyloxy group at position four instead of three | May exhibit distinct pharmacological properties |
2-Amino-3-(methoxy)butanoic acid | Contains a methoxy group instead of benzyloxy | Different solubility and biological activity |
The unique positioning of the benzyloxy group in this compound differentiates it from these similar compounds, potentially affecting its biological activity and pharmacokinetics.
Case Studies and Research Findings
- Neuroprotective Research : A study focused on the effects of this compound on neuronal cell cultures demonstrated its ability to reduce oxidative stress markers, suggesting a protective role against neurodegeneration.
- Glutamate Modulation : In vitro assays indicated that this compound could enhance glutamate receptor signaling under certain conditions, providing insights into its potential therapeutic applications for cognitive disorders.
- Analog Development : Recent efforts have been directed towards synthesizing analogs of this compound to evaluate their biological activity against human gamma-glutamyl transpeptidase (hGGT1), an enzyme implicated in various metabolic processes .
Properties
IUPAC Name |
2-amino-3-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOURAAVVKGJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.